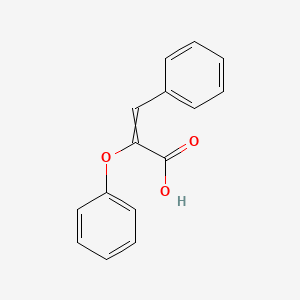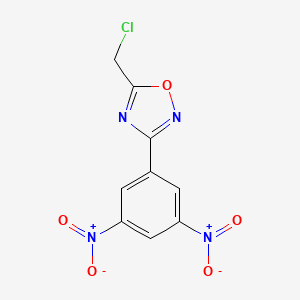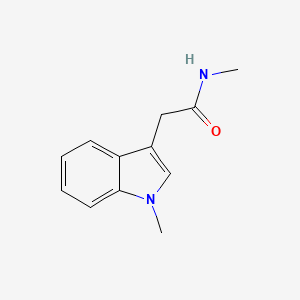![molecular formula C9H9Cl2N3O B14626917 N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide is a chemical compound with the molecular formula C8H7Cl2NO. It is also known by other names such as Acetanilide, 2’,6’-dichloro- and 2,6-Dichloroacetanilide . This compound is characterized by the presence of a hydrazinylidene group attached to a 2,6-dichlorophenyl ring, making it a derivative of acetanilide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide typically involves the reaction of 2,6-dichloroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . The general reaction scheme is as follows:
[ \text{2,6-dichloroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and precise control of reaction conditions can help in scaling up the production while maintaining product purity .
化学反応の分析
Types of Reactions
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2,6-Dichloroacetanilide: A closely related compound with similar structural features.
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) that shares the 2,6-dichlorophenyl moiety.
Uniqueness
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide is unique due to its hydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
特性
分子式 |
C9H9Cl2N3O |
|---|---|
分子量 |
246.09 g/mol |
IUPAC名 |
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide |
InChI |
InChI=1S/C9H9Cl2N3O/c1-6(15)12-5-13-14-9-7(10)3-2-4-8(9)11/h2-5,14H,1H3,(H,12,13,15) |
InChIキー |
ZTCXEIWSALKHJY-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)N/C=N/NC1=C(C=CC=C1Cl)Cl |
正規SMILES |
CC(=O)NC=NNC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


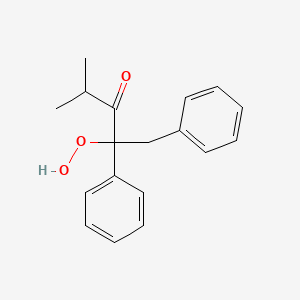
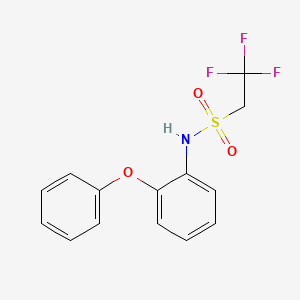
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)

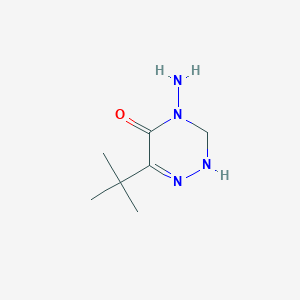

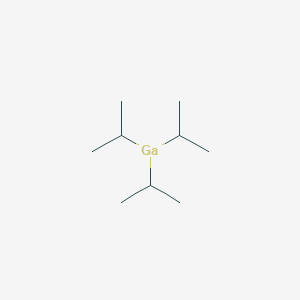
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)

![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)

